2-Fluoro-6-hydroxymethyl pyridine
Overview
Description
The compound 2-Fluoro-6-hydroxymethyl pyridine is a fluorinated pyridine derivative. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related fluorinated pyridine compounds, which can be useful in understanding the chemical behavior and potential applications of 2-Fluoro-6-hydroxymethyl pyridine.
Synthesis Analysis
The synthesis of fluorinated pyridine derivatives often involves palladium-catalyzed reactions, as seen in the practical synthesis of a pharmaceutical intermediate involving a regioselective chlorination and a selective monodechlorination process . Another approach includes electrophilic fluorination using Selectfluor® to obtain fluorinated dihydropyridines, which can be further converted to pyridines . Additionally, nucleophilic aromatic substitution is used for the synthesis and radiolabeling of pyridine derivatives with fluorine-18 for imaging purposes .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines can be studied using various spectroscopic methods and theoretical calculations. For instance, the conformational preference of 2-(fluoromethyl)pyridine was determined through microwave spectroscopy and ab initio calculations, revealing a coplanar arrangement of the Cα-F bond with the pyridine ring . Similarly, the crystal structure of a related compound was analyzed using X-ray diffraction and density functional theory (DFT), showing consistency between the calculated and experimental structures .
Chemical Reactions Analysis
Fluorinated pyridines participate in various chemical reactions, including intermolecular cyclization and intramolecular transformations to yield complex fluorine-containing structures . The presence of fluorine can influence the reactivity and selectivity of these compounds in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridines are influenced by the presence of the fluorine atom, which can affect the electron distribution and reactivity of the molecule. For example, the conformational analysis of 2-(fluoromethyl)pyridine indicates a stereoelectronic effect that stabilizes a particular rotamer of the molecule . The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be investigated using DFT to understand the physicochemical characteristics of these compounds .
Relevant Case Studies
The papers provide case studies on the synthesis and characterization of various fluorinated pyridine derivatives. For example, the synthesis of radiotracers for studying nicotinic acetylcholine receptors involves the preparation of fluorinated pyridine analogs, which are then used in in vitro and in vivo imaging studies . Another case study involves the synthesis and crystal structure determination of a compound with potential anti-HBV activity, highlighting the medicinal chemistry applications of fluorinated pyridines .
Scientific Research Applications
Chemistry and Properties
2-Fluoro-6-hydroxymethyl pyridine, while not directly mentioned in the reviewed literature, is structurally related to pyridine derivatives which have been extensively studied for their fascinating chemical properties and applications in various fields. Pyridine derivatives, including those with fluoro and hydroxymethyl substituents, are known for their versatility in chemical reactions, serving as precursors for the synthesis of complex organic compounds, including ligands for metal complexes. These derivatives exhibit a wide range of properties such as spectroscopic characteristics, structural diversity, magnetic properties, and biological as well as electrochemical activities. Their study contributes to identifying potential areas of interest for future investigations, including unknown analogues of pyridine derivatives (Boča, Jameson, & Linert, 2011).
Medicinal and Biological Applications
The medicinal significance of pyridine derivatives is well-established, with numerous studies highlighting their potential in various therapeutic areas. Pyridine scaffolds are core structures in many pharmaceuticals due to their pharmacophore properties, showing a wide range of biological activities. These include antimicrobial, anti-inflammatory, analgesic, and anticancer activities, among others. The exploration of pyridine derivatives, including those similar to 2-Fluoro-6-hydroxymethyl pyridine, in drug development is crucial for the discovery of novel therapeutic agents (Altaf et al., 2015).
Environmental and Safety Applications
In the environmental sector, the study of fluorinated compounds, including pyridine derivatives, is significant due to their persistence and potential toxic effects. Research into the environmental fate, bioaccumulation, and toxicity of these compounds is vital for assessing their impact on ecosystems and human health. The development of new, safer fluorinated compounds to replace those with adverse environmental effects is an ongoing research theme, highlighting the need for further toxicological studies to ensure their long-term sustainability (Wang et al., 2019).
Catalysis and Organic Synthesis
Pyridine derivatives play a crucial role in catalysis and organic synthesis, acting as ligands in metal complexes and catalysts in various chemical reactions. Their unique electronic and structural properties make them suitable for a wide range of applications, from asymmetric synthesis to the development of new synthetic methodologies. Research in this area focuses on exploiting the versatility of pyridine derivatives to enhance the efficiency and selectivity of chemical transformations, underscoring the importance of these compounds in advancing synthetic chemistry (Gmeiner, 2020).
Safety And Hazards
2-Fluoro-6-hydroxymethyl pyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
The development of pyridine-containing pesticides, which are highly efficient with low toxicity and enhanced longevity, is one of the main directions in pesticide innovation. The whole industrial chain of pyridine compounds shows a tree-like structure, and the pyridine base is the “root” of the entire pyridine industrial chain .
properties
IUPAC Name |
(6-fluoropyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCZNAMUJIMOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476416 | |
Record name | 2-Fluoro-6-hydroxymethyl pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-hydroxymethyl pyridine | |
CAS RN |
315180-17-7 | |
Record name | 6-Fluoro-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315180-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-hydroxymethyl pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-fluoropyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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